2,2'-Bi-1,3-dithiol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bi-1,3-dithiol-1-ium is an organosulfur compound characterized by the presence of two thiol groups. It is a member of the dithiol family, which includes compounds with two thiol (−SH) functional groups. These compounds are known for their unique chemical properties, including their ability to form stable complexes with metals and their reactivity in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi-1,3-dithiol-1-ium typically involves the reaction of 1,3-dithiols with appropriate electrophiles. One common method is the addition of 1,3-dithiols to 2-alkoxypropenals under controlled conditions. This reaction can be carried out at room temperature in the absence of catalysts, following the Markovnikov rule . Another method involves the condensation of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst .
Industrial Production Methods: Industrial production of 2,2’-Bi-1,3-dithiol-1-ium may involve electrochemical synthesis techniques. For instance, the electrochemical reaction of ethanethiol, 2-propanethiol, and other thiols at a sacrificial bismuth anode and inert platinum cathode using tetrabutylammonium chloride as a supporting electrolyte can yield bismuth thiolates/dithiolates .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bi-1,3-dithiol-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in redox reactions, where the thiol groups are oxidized to form disulfides and reduced back to thiols . It can also undergo nucleophilic substitution reactions with electrophiles, forming new carbon-sulfur bonds .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like iodine and potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions include disulfides, thioethers, and various substituted dithiolanes and dithianes .
Scientific Research Applications
2,2’-Bi-1,3-dithiol-1-ium has a wide range of scientific research applications:
Chemistry: In organic synthesis, it is used as a reagent for the protection of carbonyl groups and the formation of stable complexes with metals . It is also employed in the synthesis of various heterocyclic compounds .
Biology: The compound’s ability to form stable complexes with metals makes it useful in chelation therapy for the removal of heavy metal poisons .
Medicine: Bismuth compounds, including those derived from 2,2’-Bi-1,3-dithiol-1-ium, are used in the treatment of gastric disorders and as antibacterial agents against Helicobacter pylori .
Industry: In industrial applications, it is used in the production of polymers and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2,2’-Bi-1,3-dithiol-1-ium involves its ability to undergo redox reactions and form stable complexes with metals. The thiol groups can participate in thiol-disulfide exchange reactions, which are essential for maintaining the redox balance in biological systems . The compound can also act as a nucleophile in substitution reactions, forming new carbon-sulfur bonds .
Comparison with Similar Compounds
- Benzene-1,2-dithiol
- Propane-1,3-dithiol
- Dimercaprol (British anti-Lewisite)
- Dithiothreitol (DTT)
- Dihydrolipoic acid
Uniqueness: 2,2’-Bi-1,3-dithiol-1-ium is unique due to its ability to form stable complexes with metals and its versatility in various chemical reactions. Unlike other dithiols, it can undergo both oxidation and reduction reactions, making it a valuable reagent in organic synthesis and medicinal chemistry .
Properties
CAS No. |
35079-57-3 |
---|---|
Molecular Formula |
C6H4S4+2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
2-(1,3-dithiol-1-ium-2-yl)-1,3-dithiol-1-ium |
InChI |
InChI=1S/C6H4S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H/q+2 |
InChI Key |
CFMIYSVIPIRLDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[S+]=C(S1)C2=[S+]C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.